molecular formula C10H7NO5 B14369988 Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate CAS No. 90147-26-5

Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate

Cat. No.: B14369988
CAS No.: 90147-26-5
M. Wt: 221.17 g/mol
InChI Key: YBASYVYPLWTESI-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that features a nitrofuran moiety, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-nitrofuran-2-yl)prop-2-enoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate involves the inhibition of bacterial enzymes. Specifically, it has been shown to inhibit arylamine N-acetyltransferase in Mycobacterium tuberculosis, which is essential for the intracellular survival of the bacteria . This inhibition disrupts the bacterial metabolism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Nitrofuran-2-yl)prop-2-en-1-one: Known for its potent antituberculosis activity.

    Nitrofurantoin: A well-known antibiotic used to treat urinary tract infections.

    Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.

Uniqueness

Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its combination of a nitrofuran moiety with a prop-2-yn-1-yl ester group. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

90147-26-5

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

prop-2-ynyl 3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C10H7NO5/c1-2-7-15-10(12)6-4-8-3-5-9(16-8)11(13)14/h1,3-6H,7H2

InChI Key

YBASYVYPLWTESI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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